Cobaltocene,decamethyl-

Description

Molecular Spin Filters and Spin-Dependent Transport Phenomena

The concept of using organometallic molecules as spin filters is a cornerstone of molecular spintronics. Theoretical studies have proposed that cobaltocene (B1669278), when placed between electrodes, can act as a robust spin filter, allowing the passage of one spin component while blocking the other. This spin-dependent transport arises from the alignment of the molecule's spin-polarized frontier orbitals with the Fermi level of the electrodes. For cobaltocene, calculations have shown that a high degree of spin polarization in the current can be achieved with a moderate bias voltage.

While detailed experimental or theoretical studies focusing exclusively on decamethylcobaltocene as a molecular spin filter are not as prevalent in the reviewed literature, the principles derived from its parent compound, cobaltocene, are highly relevant. The addition of ten methyl groups to the cyclopentadienyl (B1206354) rings in decamethylcobaltocene significantly alters its electronic properties, primarily through inductive effects. These electron-donating groups increase the electron density on the cobalt center, which in turn is expected to influence the energy levels of the frontier molecular orbitals responsible for spin transport. This could potentially be used to tune the spin-filtering efficiency and the operating voltage of a molecular junction. Theoretical investigations on bimetallic systems containing two cobaltocene moieties have shown a perfect spin-filtering effect, where the transmission of the spin-up state at the Fermi level is significant, while the spin-down state is suppressed. Such findings in related dicobaltocene structures suggest that tailored molecules incorporating decamethylcobaltocene could also exhibit high spin-filtering efficiency.

Furthermore, research on metallocene-based molecular junctions has demonstrated that the choice of the central metal atom and its ligand environment is crucial for determining the spin-dependent transport properties. The unique electronic configuration of cobaltocene and its derivatives makes them promising candidates for generating spin-polarized currents.

Molecular Magnets and Magnetic Switching Mechanisms

Decamethylcobaltocene has been utilized as a building block in the creation of molecule-based magnetic materials. Its paramagnetic nature, arising from an unpaired electron, makes it a suitable component for constructing materials with collective magnetic phenomena.

One area of investigation is the development of molecular magnets where decamethylcobaltocene acts as the counterion to a magnetic anion. For instance, in a complex with a C60 dianion, the decamethylcobaltocenium cation ([Co(C₅Me₅)₂]⁺) is diamagnetic (S=0), while the magnetic properties are dictated by the fullerene anion. In such systems, the magnetic ordering is influenced by the interactions between the magnetic ions, which can be tuned by the crystal packing and the nature of the non-magnetic counterions like decamethylcobaltocenium.

The concept of magnetic switching in molecular systems has been theoretically explored using dicobaltocene moieties. In these proposed molecular spintronic switches, the magnetic coupling between the two cobaltocene units can be altered between a low-current (antiparallel spin) state and a high-current (parallel spin) state by applying an external magnetic field. The energy difference between these states, and thus the field required for switching, is dependent on the nature of the insulating spacer between the cobaltocene units. While these studies focus on the parent cobaltocene, the principles are extendable to decamethylcobaltocene. The bulkier pentamethylcyclopentadienyl ligands in decamethylcobaltocene would influence the intermolecular interactions and the energy barrier for switching, offering a route to chemically tune the switching characteristics.

The phenomenon of magnetic hysteresis, a key feature of a magnet, is a result of the material retaining its magnetization after the removal of an external magnetic field. This memory effect is crucial for data storage applications. While simple decamethylcobaltocene does not exhibit magnetic hysteresis on its own, its incorporation into larger assemblies or its deposition on surfaces could lead to emergent magnetic ordering and potentially hysteresis. For example, cobalt nanoparticles, which can be formed from the decomposition of cobaltocene, can exhibit magnetic hysteresis depending on their size and interactions.

Integration of Decamethylcobaltocene into Molecular Spintronic Devices

The successful integration of functional molecules into electronic devices is a critical step towards the realization of molecular electronics and spintronics. Decamethylcobaltocene has been demonstrated to be an effective n-type dopant for organic electronic materials. Its low solid-state ionization energy allows it to efficiently donate electrons to host materials, thereby increasing their conductivity and improving electron injection in devices. This capability is essential for the fabrication of organic p-i-n homojunctions and other electronic components.

While its role as a dopant is well-established, the integration of decamethylcobaltocene as the primary active component in a spintronic device is a more advanced concept. Theoretical proposals for spintronic devices often feature cobaltocene or its derivatives. For instance, a molecular spin valve has been proposed based on a dicobaltocene molecule, where the current through the device is controlled by the relative spin orientation of the two cobaltocene units. The fabrication of such a device would involve positioning the molecule between two electrodes. The use of decamethylcobaltocene in such an architecture could offer advantages in terms of chemical stability and the potential for self-assembly due to the nature of its permethylated cyclopentadienyl rings.

The development of 2D magnetic materials has opened new avenues for spintronic devices. The exfoliation of 2D coordination polymers containing magnetic centers and their integration into devices is an active area of research. Post-synthetic chemical reduction using strong reducing agents like cobaltocene or decamethylcobaltocene is a strategy to generate radical ligands and induce magnetic order in these materials. This highlights a pathway where decamethylcobaltocene can be used to functionalize and activate other materials for spintronic applications.

The table below summarizes key parameters relevant to the integration of decamethylcobaltocene in electronic devices.

| Parameter | Value/Description | Reference |

| Role in Devices | n-type dopant | |

| Effect as Dopant | Increases current density by orders of magnitude | |

| Proposed Device | Molecular spin valve (based on dicobaltocene) | |

| Integration Method | Post-synthetic reduction of 2D materials |

Electrostatic Control of Molecular Magnetism and Spin Crossover

A groundbreaking concept in molecular spintronics is the ability to control the magnetic state of a molecule using an electric field, a phenomenon known as the electrostatic spin crossover (ESC) effect. This effect has been theoretically predicted for polar magnetic molecules, including dimers of cobaltocene. The principle relies on switching the sign of the exchange coupling between two magnetic centers by applying an electric potential. This occurs in molecules that exhibit both a super-exchange magnetic interaction and a breaking of inversion symmetry.

For a di-cobaltocene molecule, the application of a critical electric field can induce a transition between a singlet (antiparallel spins) and a triplet (parallel spins) state. Crucially, the magnitude of this critical field can be engineered by the chemical modification of the molecule, for instance, by adding different substituents. The electron-donating methyl groups in decamethylcobaltocene would significantly alter the dipole moment and polarizability of a di-decamethylcobaltocene molecule compared to the unsubstituted di-cobaltocene. This suggests that the critical electric field required to induce the spin crossover could be tuned by permethylation of the cyclopentadienyl rings.

The table below presents calculated data for the dielectric properties and the critical crossover field for various substituted di-cobaltocene molecules, illustrating the principle of tuning the ESC effect. While data for the decamethyl- derivative is not explicitly listed in the source, it provides a clear indication of the expected trend.

| Substituent (X) on di-Cobaltocene | Dielectric Constant (ε_r) | Crossover Field (E_cross) (V/nm) |

| -H | 3.3 | 1.1 |

| -MeO | 4.1 | 0.9 |

| -CN | 5.2 | 0.7 |

| -NO₂ | 5.8 | 0.6 |

| Data adapted from theoretical calculations on substituted di-cobaltocene molecules. |

This electrostatic control of magnetism offers a pathway to electrically switchable magnetic states at the molecular level, which is a key objective for the development of future memory and logic devices. The ability to manipulate spin states with electric fields rather than magnetic fields is particularly advantageous due to the potential for lower power consumption and higher spatial resolution. The study of spin crossover phenomena, which can be induced by various stimuli including temperature, pressure, light, and electric fields, is a vibrant area of research with significant implications for molecular switching technologies.

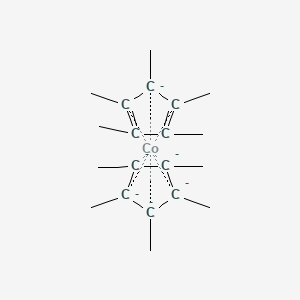

Structure

2D Structure

Properties

Molecular Formula |

C20H30Co-6 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

cobalt;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |

InChI |

InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |

InChI Key |

CFRWJIYCJRVUSG-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Co] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Decamethylcobaltocene

Advanced Synthetic Routes for Decamethylcobaltocene and its Derivatives

The primary synthetic route to decamethylcobaltocene involves the reaction of a pentamethylcyclopentadienyl lithium salt (LiCp*) with cobalt(II) chloride. nsf.gov However, research has expanded to include more advanced and derivative-focused syntheses.

Recent studies have demonstrated that decamethylcobaltocene is not entirely stable in certain chlorinated solvents like dichloromethane (B109758) (CH2Cl2). nsf.gov Its interaction with CH2Cl2 leads to the generation of both the oxidized decamethylcobaltocenium cation, [Cp₂Co]⁺, and a derivative where a chloromethyl group is added to one of the pentamethylcyclopentadienyl (Cp) rings, CpCo(η⁴-C₅Me₅CH₂Cl). nsf.gov This reactivity highlights a pathway to derivatization directly from the parent compound. This derivative can further undergo a ring-expanding rearrangement in methanol (B129727) to yield CpCo(η⁵-C₆Me₅CH₂). nsf.gov

Furthermore, advanced synthetic strategies have been developed to create novel derivatives, such as anionic metallocenes. By employing sterically bulky cyclopentadienyl (B1206354) ligands like {1,2,4-C₅H₂tBu₃} (Cp'''), anionic cobaltocene (B1669278) derivatives can be synthesized. nih.gov The synthesis of the neutral precursor, (Cp'''_₂Co), is achieved by reacting CoCl₂ with KCp''' in THF, followed by heating. nih.gov Subsequent reduction of this complex at low temperatures yields the corresponding anionic metallocenate. nih.gov

A summary of key synthetic reactions is provided below.

| Starting Materials | Reagents/Conditions | Product | Reference |

| LiCp, CoCl₂ | THF | Co(C₅(CH₃)₅)₂ | nsf.gov |

| Cp₂Co | CH₂Cl₂, then MeOH | Cp*Co(η⁵-C₆Me₅CH₂) | nsf.gov |

| CoCl₂, KCp''' | THF, 80°C | (Cp'''_₂Co) | nih.gov |

| (Cp'''_₂Co) | KC₈, 2.2.2-cryptand, -40°C | [K(crypt-222)][(Cp'''_₂)Co] | nih.gov |

Functionalization Techniques for Material Integration

The unique redox properties of the decamethylcobaltocene/cobaltocenium couple make it a desirable component in functional materials. Strategies have been developed to chemically tether these moieties to various substrates, including microparticles and polymers.

Surface Functionalization of Porous Microparticles with Cobaltocenium Reagents

A scalable, one-pot strategy has been developed for the functionalization of porous microparticles with cobaltocenium moieties. d-nb.infonih.gov This method allows for a tunable amount of the redox-active species on the particle surface. d-nb.info The process utilizes 3-(triethoxysilyl)propan-1-amine (APTES) and ethynyl (B1212043) cobaltocenium hexafluorophosphate (B91526) as the functionalization agents. d-nb.infonih.gov

The synthesis proceeds via an in-situ, catalyst-free hydroamination reaction, followed by silane (B1218182) condensation onto the surface of the microparticles. d-nb.info The amount of cobaltocenium incorporated can be controlled by varying the initial concentration of APTES. d-nb.info This functionalization imparts electrochemical switching capabilities to the particles while preserving their porous structure. d-nb.info The successful immobilization of the cobaltocenium derivative is confirmed through various characterization techniques, including attenuated total reflection infrared spectroscopy (ATR-IR), which shows characteristic signals for the cyclopentadienyl rings and the hexafluorophosphate counter-ion. d-nb.info

Two primary approaches for this functionalization have been explored:

Two-Step Functionalization: This involves first treating hydroxy-rich porous particles with APTES, followed by a reaction with ethynyl cobaltocenium hexafluorophosphate. d-nb.info

One-Pot Functionalization: This more streamlined approach involves reacting the porous particles directly with a pre-formed APTES-cobaltocenium derivative. d-nb.info

Design and Synthesis of Decamethylcobaltocene-Containing Polymers

The incorporation of decamethylcobaltocene and its cationic form, decamethylcobaltocenium, into polymer structures creates advanced materials with applications in energy storage, catalysis, and self-assembly. nsf.govsc.edu Two main strategies are employed for creating these metallopolymers: the polymerization of cobaltocenium-containing monomers and the post-polymerization modification of existing polymers. rsc.org

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful technique for synthesizing well-defined, high molecular weight polymers with cobaltocenium in either the main chain or side chains. nsf.govbeilstein-journals.orgacs.org

Main-Chain Polymers: Cyclic cobaltocenium monomers, known as ansa-cobaltoceniums, can be prepared via ring-closing metathesis (RCM) of a diallyl cobaltocenium precursor. nsf.gov These strained cyclic monomers then undergo ROMP, often copolymerized with other cyclic olefins like cyclooctene, to yield main-chain cobaltocenium-containing polymers. nsf.govacs.org

Side-Chain Polymers: Norbornene-based monomers functionalized with a cobaltocenium moiety are commonly used in ROMP. beilstein-journals.orgresearchgate.net The use of robust catalysts, such as the Grubbs 3rd generation catalyst, allows for the controlled, living polymerization of these monomers, yielding block copolymers with precise architectures. beilstein-journals.org These side-chain polymers can be designed to be soluble in water or organic solvents depending on the counter-ion. beilstein-journals.orgresearchgate.net

Post-Polymerization Functionalization offers a versatile method to introduce cobaltocenium units onto a pre-synthesized polymer backbone. rsc.org

This approach involves synthesizing a block copolymer with reactive functional groups, for example, poly(tert-butyl aminoethyl methacrylate) (PtBAEMA). rsc.org

The amine groups in the PtBAEMA block can then be reacted with a functionalized cobaltocenium species, such as ethynyl-cobaltocenium hexafluorophosphate, to selectively graft the metallocene onto the polymer side chains. rsc.org This method allows for precise control over the weight percentage of the cobaltocenium units within the final polymer structure. rsc.org

These synthetic strategies are summarized in the table below.

| Polymerization Strategy | Monomer/Precursor Polymer | Key Reagents/Catalyst | Resulting Polymer Type | Reference(s) |

| Main-Chain ROMP | ansa-cobaltocenium, cis-cyclooctene | Grubbs Catalyst | Main-chain cobaltocenium copolymer | nsf.govacs.org |

| Side-Chain ROMP | Norbornene-functionalized cobaltocenium | Grubbs 3rd Generation Catalyst | Side-chain cobaltocenium homopolymers and block copolymers | beilstein-journals.orgresearchgate.netnih.gov |

| Post-Polymerization Functionalization | Polystyrene-b-poly(tert-butyl aminoethyl methacrylate) | Ethynyl-cobaltocenium hexafluorophosphate | Side-chain cobaltocenium block copolymer | rsc.org |

Electronic Structure and Theoretical Investigations of Decamethylcobaltocene

Quantum Chemical Calculations and Computational Approaches

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and geometry of decamethylcobaltocene and related metallocenes. scholarscentral.comsonar.chprimescholars.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing accurate results for transition metal compounds at a reasonable computational cost. primescholars.com

Geometry optimization using DFT allows for the determination of equilibrium structures, providing key parameters such as bond lengths and angles. aipublications.com For instance, the optimized structure of cobaltocene (B1669278), a related compound, has been studied using the B3LYP functional with a 6-31G(d) basis set. aipublications.com The Co-C bond lengths in decamethylcobaltocene are slightly longer than those in its parent compound, cobaltocene. wikipedia.org This is attributed to the additional electron occupying an orbital that is anti-bonding with respect to the Co-C bonds. wikipedia.org The pentamethylcyclopentadienyl (Cp*) ligands in decamethylcobaltocene also contribute to enhanced thermal stability compared to the unsubstituted cyclopentadienyl (B1206354) (Cp) ligands in cobaltocene.

Table 1: Comparison of Selected Optimized Structural Parameters for Cobaltocene

| Parameter | Value |

| Co-C2 Bond Length (Å) | 1.969 |

| Co-C12 Bond Length (Å) | 1.994 |

| C-C Bond Length Range (Å) | 1.36 - 1.96 |

| Inclination Angle (°) | -80.623 |

| Center of Mass Separation (Å) | 1.33 |

| Data obtained from DFT/B3LYP/6-31G(d) calculations for cobaltocene. aipublications.com |

For highly accurate calculations of properties like ionization energies, coupled cluster (CC) methods, considered the "gold standard" in quantum chemistry, are utilized. rsc.orgresearchgate.net Specifically, the local coupled-cluster method DLPNO-CCSD(T) has been systematically assessed for its accuracy in determining the ionization energies of cobaltocene. rsc.org

Experimental measurements from ZEKE-MATI (Zero-Electron-Kinetic-Energy Mass-Analyzed Threshold Ionization) spectroscopy provide precise gas-phase adiabatic and vertical ionization energies for cobaltocene, serving as a benchmark for theoretical methods. rsc.orgresearchgate.net A DLPNO-CCSD(T) protocol that includes complete basis set extrapolations, PNO (Pair Natural Orbital) extrapolations, and corrections for iterative triples and core-valence correlation has been shown to yield results with high accuracy for cobaltocene's ionization energies. rsc.org

Table 2: Experimental and Calculated Ionization Energies of Cobaltocene

| Ionization Energy Type | Experimental Value (eV) | Calculated Value (eV) - DLPNO-CCSD(T) |

| Adiabatic | 5.3275 ± 0.0006 | ~5.26 |

| Vertical | 5.4424 ± 0.0006 | ~5.41 |

| Experimental values from ZEKE-MATI spectroscopy. rsc.orgresearchgate.net Calculated values are approximate based on reported errors. rsc.org |

Molecular Orbital Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. aipublications.comirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron. irjweb.com

Table 3: Calculated Electronic Properties of Cobaltocene

| Property | Value (eV) |

| HOMO Energy | -0.6452 |

| LUMO Energy | -0.5626 |

| HOMO-LUMO Gap | 0.0826 |

| Data obtained from DFT/B3LYP/6-31G(d) calculations. |

Molecular orbital (MO) analysis reveals the nature of bonding between the central metal atom and the ligands. In metallocenes, the frontier orbitals are primarily composed of metal d-orbitals and the π-orbitals of the cyclopentadienyl rings. rsc.org

For cobaltocene, DFT calculations show that the molecular orbitals involve contributions from the 2pz orbitals of the carbon atoms in the Cp rings and the 4s, 4p, and 3d orbitals of the cobalt atom. primescholars.comaipublications.com The specific ordering of the involvement of cobalt's orbitals has been determined, with the 3d orbitals playing a significant role. primescholars.comaipublications.com The total involvement of the metal and ligand orbitals in bonding is a measure of the complex's stability. researchgate.net

The interaction between the metal 3d orbitals and the ligand π orbitals leads to the formation of bonding and antibonding molecular orbitals, which dictates the electronic structure and properties of the complex. rsc.org In decamethylcobaltocene, the additional electron compared to its 18-electron analogue, ferrocene, occupies an antibonding orbital, which influences its bond lengths and reactivity. wikipedia.org

Theoretical Predictions of Stability and Reactivity

Theoretical calculations provide valuable insights into the stability and reactivity of decamethylcobaltocene. The enhanced thermal stability of decamethylcobaltocene compared to cobaltocene can be attributed to the steric bulk and electron-donating nature of the ten methyl groups on the Cp* ligands.

Decamethylcobaltocene is a potent one-electron reducing agent, a property directly linked to its electronic structure. wikipedia.org Its redox potential is significantly more negative than that of cobaltocene, indicating its greater reducing power. wikipedia.org This is a consequence of the electron-donating methyl groups, which increase the electron density on the cobalt center.

Theoretical models can also predict reaction pathways. For example, DFT calculations can be used to map out the potential energy surface for reactions involving decamethylcobaltocene, identifying transition states and reaction intermediates. acs.org This allows for a detailed understanding of its reactivity in various chemical transformations, such as its use in the reduction of other chemical species. acs.orguit.no The stability of the resulting decamethylcobaltocenium cation also plays a crucial role in its reactivity.

Redox Chemistry and Electron Transfer Phenomena of Decamethylcobaltocene

Fundamental Electron Transfer Mechanisms

The transfer of electrons is central to the chemical reactivity of decamethylcobaltocene. This section delves into the primary pathways through which it engages in redox processes.

Outer-Sphere Electron Transfer Processes

Outer-sphere electron transfer (OSET) is a class of reactions where the electron is transferred between two redox species without any chemical bond being made or broken and without any bridging ligand between the two coordination spheres. Decamethylcobaltocene is a well-characterized outer-sphere electron-transfer agent due to the effective shielding of the cobalt center by the bulky pentamethylcyclopentadienyl (Cp*) ligands. dtic.mil This steric hindrance prevents close approach and interaction with other reactants, favoring an OSET mechanism.

A notable application of decamethylcobaltocene as an OSET agent is in the study of the reduction of trichloroethylene (B50587) (TCE). acs.org In these studies, decamethylcobaltocene, along with other outer-sphere reductants, was used to probe the reduction mechanism of TCE. By comparing the product distribution of cis- and trans-dichloroethylene from the reduction by decamethylcobaltocene to that from vitamin B12, researchers concluded that the reduction by B12 likely does not proceed through a major outer-sphere pathway. acs.org This highlights the utility of decamethylcobaltocene as a benchmark for studying OSET reactions. acs.org

Further research has demonstrated the capability of decamethylcobaltocene to reduce graphene oxide thin films. researchgate.net The reduction process, facilitated by the outer-sphere electron transfer from decamethylcobaltocene, leads to a significant increase in the conductivity of the graphene oxide films. researchgate.net These studies underscore the role of decamethylcobaltocene as a potent outer-sphere reductant in materials science applications. researchgate.net In some co-electrocatalytic systems, control experiments using decamethylcobaltocene have shown that outer-sphere electron transfer alone is insufficient to achieve the desired catalytic activity, suggesting that more complex, inner-sphere interactions are at play in those specific systems. chemrxiv.org

Proton-Coupled Electron Transfer (PCET) Pathways and their Synthetic Implications

Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred, often in a concerted step. acs.orgdiva-portal.org This mechanism allows for the circumvention of high-energy intermediates that would be formed in stepwise transfers of a proton and an electron. acs.org Decamethylcobaltocene has been implicated in PCET pathways, particularly in the context of nitrogen fixation. caltech.edu Research has provided circumstantial evidence for the involvement of decamethylcobaltocene in the formation of N-H bonds through PCET, highlighting its potential role in complex catalytic cycles. caltech.edu The protonated form of decamethylcobaltocene is recognized as an exceptionally strong hydrogen-atom donor, a property that is central to its utility in PCET reactions. caltech.edu

The synthetic implications of PCET involving cobaltocene (B1669278) derivatives are significant. acs.org For instance, a cobaltocene-derived mediator with a tethered Brønsted base has been developed for the electrocatalytic hydrogenation of fumarate (B1241708) esters via a concerted proton-electron transfer (CPET) mechanism. acs.org This system demonstrates high selectivity for the hydrogenation of the C-C double bond, a transformation that is challenging to achieve selectively through standard electrochemical reduction due to competing reactions like the hydrogen evolution reaction. acs.org While this example uses a modified cobaltocene, it illustrates the synthetic potential of harnessing PCET pathways with cobaltocene scaffolds. The development of such mediators opens avenues for selective reductions under milder conditions. acs.org The strategic design of PCET reagents is a growing area of research, with applications in achieving high yields and enantioselectivities in various coupling reactions. acs.org

Electrochemical Characterization and Applications

Electrochemical methods are indispensable for characterizing the redox properties of decamethylcobaltocene and exploring its applications.

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry (CV) is a primary technique for determining the redox potentials of chemical species. Decamethylcobaltocene exhibits a well-defined, reversible redox couple corresponding to the Co(II)/Co(III) oxidation states. nsf.gov Its redox potential is notably negative, making it a strong reducing agent. nsf.gov

Extensive studies have been conducted to measure the half-wave potential (E₁/₂) of decamethylcobaltocene in various solvents. cdnsciencepub.comresearchgate.netcdnsciencepub.com These studies have demonstrated that the redox potential of decamethylcobaltocene is significantly less solvent-dependent compared to ferrocene, a commonly used internal reference standard in electrochemistry. cdnsciencepub.comresearchgate.netcdnsciencepub.com The greater stability of the decamethylcobaltocenium cation, due to the electron-donating and sterically shielding methyl groups, contributes to this reliability. cdnsciencepub.com Consequently, decamethylcobaltocene is considered a more dependable internal reference for determining redox potentials across different solvent systems. cdnsciencepub.comresearchgate.net

Table 1: Redox Potentials (E₁/₂) of Decamethylcobaltocene in Various Solvents Potentials are reported versus the Saturated Calomel Electrode (SCE).

| Solvent | E₁/₂ (V vs. SCE) |

| DMF (N,N-Dimethylformamide) | -1.33 |

| CH₃CN (Acetonitrile) | -1.33 |

| THF (Tetrahydrofuran) | -1.43 |

| DME (1,2-Dimethoxyethane) | -1.45 |

| CH₂Cl₂ (Dichloromethane) | -1.31 |

| DMSO (Dimethyl sulfoxide) | -1.30 |

| Data sourced from Canadian Journal of Chemistry, 2002. cdnsciencepub.com |

It is important to note that while generally stable, recent studies have shown that decamethylcobaltocene can exhibit reactivity in certain solvents like dichloromethane (B109758) (CH₂Cl₂), leading to the formation of new species detectable by cyclic voltammetry. nsf.gov This finding highlights the importance of considering potential solvent interactions in electrochemical studies. nsf.gov

Spectroelectrochemical Techniques for Interfacial Processes

Spectroelectrochemistry combines electrochemical and spectroscopic methods to provide simultaneous information about the redox state and the molecular structure of species at or near an electrode surface. mdpi.compalmsens.com Techniques such as UV-vis, infrared, and Raman spectroelectrochemistry are powerful tools for studying interfacial processes. mdpi.com These methods allow for the in-situ identification of electrogenerated species and intermediates, providing mechanistic insights that are not available from electrochemical or spectroscopic data alone. palmsens.comnih.gov

In the context of decamethylcobaltocene, spectroelectrochemical techniques have been employed to study its role in interfacial electron transfer processes. For example, in the reduction of graphene oxide thin films by decamethylcobaltocene, UV-vis spectroelectrochemistry can be used to monitor the changes in the electronic structure of the graphene oxide as it is reduced. researchgate.net The technique allows for the correlation of the applied potential with the spectroscopic signatures of the reduced graphene oxide, confirming the electron transfer from the cobaltocene derivative. researchgate.net The application of these hyphenated techniques is crucial for understanding the behavior of decamethylcobaltocene at electrode-electrolyte interfaces and in the modification of surfaces. mdpi.com

Decamethylcobaltocene as a Redox Mediator

A redox mediator is a molecule that shuttles electrons between an electrode and a substrate that may have slow electron transfer kinetics with the electrode directly. Decamethylcobaltocene's well-behaved redox properties and strong reducing power make it an effective redox mediator in various applications.

In the field of energy storage, decamethylcobaltocene has been explored as a redox mediator in lithium-oxygen (Li-O₂) batteries. rsc.org It can facilitate the reduction of oxygen at the cathode. Similarly, cobaltocene has been used to mediate the reduction of polysulfides in lithium-sulfur batteries, promoting the formation of Li₂S. rsc.orgresearchgate.net

Furthermore, in synthetic electrochemistry, decamethylcobaltocene has been used in control experiments to demonstrate the necessity of inner-sphere interactions for certain co-electrocatalytic processes, where its role as a purely outer-sphere mediator does not yield the catalytic effect. chemrxiv.org In other systems, cobaltocene-based mediators are being developed to achieve selective reductions under acidic conditions by controlling the reduction potential, thereby avoiding undesirable side reactions like hydrogen evolution. derosalab.com

Reactivity in Specific Electron Transfer Reactions of Decamethylcobaltocene

Decamethylcobaltocene, a potent one-electron reducing agent, demonstrates characteristic reactivity in various electron transfer processes. Its utility has been explored in the reduction of oxygenated carbon materials, the generation of metallic nanoparticles from their salts, and in reactions with halogenated organic solvents, which can lead to the formation of adducts.

Reduction of Graphene Oxide Thin Films

Decamethylcobaltocene has been effectively employed as a chemical reductant for graphene oxide (GO) thin films. This process is typically carried out by immersing the GO films in a non-aqueous solution of decamethylcobaltocene at room temperature. Current time information in Bangalore, IN.rsc.orgacs.org The strong reducing power of decamethylcobaltocene (E⁰ = -1.54 V vs NHE) facilitates the spontaneous injection of electrons into the GO structure, leading to the removal of oxygen-containing functional groups. rsc.orgacs.org

Research indicates that this reduction significantly enhances the electrical conductivity of the films by several orders of magnitude. Current time information in Bangalore, IN.rsc.org Specifically, reduced graphene oxide (rGO) films prepared with decamethylcobaltocene have exhibited conductivities around 10⁴ S m⁻¹. rsc.org This is comparable to the conductivity achieved with a combination of cobaltocene and trifluoroacetic acid. rsc.org

Table 1: Comparison of Reducing Agents for Graphene Oxide Thin Films

| Reducing Agent | Resulting Conductivity (S m⁻¹) | Key Characteristics of Reduced Graphene Oxide (rGO) | Citation |

|---|---|---|---|

| Decamethylcobaltocene | ~10⁴ | Largest graphitic domains, lowest macroscopic roughness. | Current time information in Bangalore, IN.rsc.org |

| Cobaltocene & Trifluoroacetic Acid | ~10⁴ | Most effective at reducing to sp² carbon. | Current time information in Bangalore, IN.rsc.org |

| Cobaltocene | Lower than Decamethylcobaltocene | Minimal lowering of film transmittance. | rsc.org |

Reduction of Metal Salts for Nanoparticle Generation

The strong reducing capability of decamethylcobaltocene suggests its potential for the synthesis of metal nanoparticles (NPs) from their corresponding metal salts. This approach involves the reduction of metal cations to their zero-valent state, leading to nucleation and growth of nanoparticles. The parent compound, cobaltocene, has been successfully used to reduce a variety of metal salts, including those of copper and silver, to form small, stable, water-soluble nanoparticles with a narrow size distribution. acs.orgacs.orgresearchgate.net

Given that decamethylcobaltocene is an even more potent reducing agent than cobaltocene, it is anticipated to facilitate the rapid reduction of a wide range of metal salts. acs.org The electron-donating methyl groups on the cyclopentadienyl (B1206354) rings increase the electron density on the cobalt center, making it a stronger reductant. wikipedia.org This enhanced reducing power could potentially lead to the formation of even smaller nanoparticles or enable the reduction of metal salts that are more difficult to reduce. However, while the potential is high, specific research detailing the use of decamethylcobaltocene for the generation of metal nanoparticles from various metal salts is not as extensively documented in scientific literature as it is for cobaltocene. An illustrative redox reaction of decamethylcobaltocene involves its reaction with C60 to form [Co(C₅Me₅)₂]⁺ and [C₆₀]⁻, showcasing its potent electron-donating ability. wikipedia.org

Reactivity with Halogenated Solvents and Adduct Formation

Contrary to its stability in many common solvents used for electrochemistry, such as acetonitrile (B52724), decamethylcobaltocene exhibits notable reactivity with certain halogenated solvents like dichloromethane (CH₂Cl₂). researchgate.net Studies have shown that decamethylcobaltocene is not stable in dichloromethane, a solvent often used in redox chemistry. researchgate.net

When decamethylcobaltocene comes into contact with dichloromethane, a reaction occurs that generates both the oxidized decamethylcobaltocenium cation, [Co(C₅Me₅)₂]⁺, and a distinct adduct, CpCo(η⁴-C₅Me₅CH₂Cl). researchgate.net In this adduct, a chloromethyl group has been added to one of the pentamethylcyclopentadienyl (Cp) rings. researchgate.net This reactivity highlights that care should be taken when using decamethylcobaltocene in halogenated solvents, especially when clean one-electron transfer is desired. researchgate.net The formation of this adduct demonstrates that the reactivity of decamethylcobaltocene can extend beyond simple outer-sphere electron transfer to include covalent bond formation with the solvent molecule.

Table 2: Products of Decamethylcobaltocene Reaction with Dichloromethane

| Reactant | Solvent | Observed Products | Citation |

|---|---|---|---|

| Decamethylcobaltocene | Dichloromethane | [Co(C₅Me₅)₂]⁺ (Decamethylcobaltocenium) | researchgate.net |

| Decamethylcobaltocene | Dichloromethane | Cp*Co(η⁴-C₅Me₅CH₂Cl) (Chloromethyl adduct) | researchgate.net |

Catalysis and Polymerization Applications of Decamethylcobaltocene

Decamethylcobaltocene in Homogeneous Catalysis

In the realm of homogeneous catalysis, decamethylcobaltocene primarily functions as a strong, soluble, one-electron reductant and as a precursor to catalytically active species.

Application as a One-Electron Reducing Agent in Organic Synthesis

Decamethylcobaltocene is frequently employed as a one-electron reducing agent in organometallic and organic synthesis. Its 19-valence electron structure means the highest occupied molecular orbital contains a single electron, which is readily lost. The ten methyl groups on the cyclopentadienyl (B1206354) rings are electron-donating, which makes decamethylcobaltocene an even stronger reducing agent than its parent compound, cobaltocene (B1669278). This is reflected in its highly negative redox potential.

The [Co(C₅Me₅)₂]⁺/⁰ redox couple has a potential of -1.94 V relative to the ferrocene/ferrocenium couple in dichloromethane (B109758), which is substantially more negative than the -1.33 V for the cobaltocene couple. This property makes it capable of reducing a wide range of substrates. A notable example is the reduction of buckminsterfullerene (B74262) (C₆₀). It has also been effectively used to reduce graphene oxide (GO) thin films. Immersion of GO films in a solution of decamethylcobaltocene leads to their reduction to reduced graphene oxide (RGO), which results in a significant increase in electrical conductivity to approximately 10⁴ S m⁻¹. Studies using Raman spectroscopy and atomic force microscopy on these RGO films indicated that those prepared with decamethylcobaltocene feature large graphitic domains and low macroscopic roughness.

However, research has shown that decamethylcobaltocene is not stable in dichloromethane, a common solvent for redox chemistry. It can react with the solvent to form both the oxidized cation [Co(C₅Me₅)₂]⁺ and other species where the cyclopentadienyl ring has been modified, which suggests caution is needed when it is used as a "clean" one-electron reductant in this medium.

Table 1: Comparison of Metallocene Redox Potentials Potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) couple.

| Compound | Redox Couple | Potential (V vs. Fc⁺/Fc) | Source |

|---|---|---|---|

| Decamethylcobaltocene | [Co(C₅Me₅)₂]⁺/⁰ | -1.94 (in CH₂Cl₂) | |

| Cobaltocene | [Co(C₅H₅)₂]⁺/⁰ | -1.33 (in CH₂Cl₂) |

Catalytic Hydride Transfer Strategies

Catalytic hydride transfer is a key strategy in organic synthesis, particularly for hydrogenation reactions. This process often involves a mediator that delivers a hydride (H⁻) to a substrate. While strategies utilizing cobaltocene as a hydride transfer mediator are established, specific examples detailing the use of decamethylcobaltocene in this catalytic role are less prominent in the literature.

The general mechanism, demonstrated with cobaltocene, involves a tandem electrocatalytic cycle. For the hydrogenation of acetone (B3395972), for example, cobaltocenium is first reduced to cobaltocene. The subsequent reductive protonation of cobaltocene with a mild acid generates (C₅H₅)Coᴵ(C₅H₆), a Co(I)-hydride species. This complex then functions as an electrocatalytic hydride mediator, delivering a hydride to a cationic Iridium(III) catalyst, which in turn reduces the acetone substrate. This mediation strategy allows for the generation of metal hydrides that might otherwise be inaccessible and achieves high Faradaic efficiency. Given its enhanced reducing power, decamethylcobaltocene is theoretically a potent candidate for such cycles, though specific applications in this context are not extensively documented.

Precatalyst Roles in Transition Metal Catalysis

Decamethylcobaltocene can serve as a precatalyst, typically by acting as a reducing agent to generate the catalytically active species from a more stable, higher-oxidation-state precursor. Many catalytic processes, including cross-coupling and cycloaddition reactions, rely on low-valent transition metal complexes (e.g., Co(I) or Co(0)), which can be generated in situ from more stable Co(II) or Co(III) salts via reduction. The strong reducing power and solubility of decamethylcobaltocene in organic solvents make it suitable for this purpose.

For instance, in certain [2+2+2] cyclotrimerization reactions, the active catalyst is a CpCo(I) fragment (Cp = cyclopentadienyl). One route to generate this fragment is through the photoinduced dissociation of a ligand from a precatalyst like cobaltocene. Irradiation of decamethylcobaltocene in the presence of a hydrogen-atom donor has also been explored to generate catalytically active cobalt species. Furthermore, it is used as a chemical reductant in redox-switchable catalysis to reduce a catalyst precursor to its active state for other metals.

Decamethylcobaltocene in Polymerization Processes

The redox properties of decamethylcobaltocene are also harnessed to initiate and control polymerization reactions, offering pathways to synthesize polymers with specific properties.

Redox-Switchable Polymerization Catalysis

Redox-switchable catalysis is a sophisticated technique that allows for real-time control over a polymerization reaction by changing the oxidation state of the catalyst. This change, induced by chemical or electrochemical stimuli, can turn the catalyst's activity "on" or "off," or switch its selectivity for different monomers. Decamethylcobaltocene, as a potent chemical reductant, can be used as an external switch to control these catalytic systems.

For example, a series of palladium complexes bearing ferrocene-based phosphine-sulfonate ligands have been used for ethylene (B1197577) polymerization. The catalytic activity of these complexes can be modulated by switching the oxidation state. While cobaltocene is often used, decamethylcobaltocene can also serve as the reductant. The addition of the reductant changes the catalyst from its oxidized form to its neutral form, which in turn alters the catalytic activity and the microstructure of the resulting polyethylene, such as molecular weight and branching density. This approach has been demonstrated to control the synthesis of block copolymers in a one-pot reaction by sequentially adding monomers and a redox switching agent.

Table 2: Example of Redox-Switchable Olefin Polymerization Control Data below is illustrative of the principle, often demonstrated with cobaltocene or decamethylferrocene as the reductant to switch a catalyst's state.

| Catalyst State | Monomer | Activity (kg polymer/mol·h) | Polymer MW ( kg/mol ) | Dispersity (Đ) |

|---|---|---|---|---|

| Oxidized | Lactide | Inactive | - | - |

| Reduced | Lactide | 15.2 | 25.4 | 1.15 |

| Oxidized | Cyclohexene Oxide | 12.8 | 18.1 | 1.20 |

Cobalt-Mediated Radical Polymerization (CMRP) Initiation and Control

Cobalt-mediated radical polymerization (CMRP) is a form of reversible-deactivation radical polymerization (RDRP) that provides control over polymer molar mass and dispersity. The control is typically achieved through two main mechanisms: reversible termination (RT) and degenerative transfer (DT). In the RT mechanism, a cobalt(II) species reversibly caps (B75204) the growing polymer chain, forming a dormant organocobalt(III) species and maintaining a low concentration of active radicals.

While complexes like cobalt(II) acetylacetonate (B107027) ([Co(acac)₂]) are common mediators, 19-electron metallocenes can also play a crucial role. In some systems, a cobaltocene derivative can act as a precatalyst. For instance, it has been proposed that cobaltocene(II) can reduce a radical initiator, thereby being oxidized to a cobalt(III) species that initiates the radical polymerization of monomers like methyl methacrylate (B99206) (MMA). Given its greater reducing strength, decamethylcobaltocene is a highly effective agent for such initiation steps. In other variations of atom transfer radical polymerization (ATRP) catalyzed by cobalt, cobaltocene is considered a precatalyst that reacts with a halide initiator to form the true catalyst, an exo-substituted η⁴-cyclopentadiene Co(I) complex, which then controls the polymerization.

Advanced Materials Science Applications Utilizing Decamethylcobaltocene

Organic Electronics and Molecular Doping Strategies

Molecular doping is a critical technique for enhancing charge injection and transport in organic electronic devices. While p-type doping has been widely demonstrated, n-type doping is often more challenging due to the stringent energetic requirements for electron transfer from the dopant to the host material. Decamethylcobaltocene (DMC) has emerged as a highly promising n-dopant for a variety of organic molecular semiconductors.

Decamethylcobaltocene has proven to be an exceptionally efficient n-type dopant for organic semiconductors like copper phthalocyanine (B1677752) (CuPc) and pentacene (B32325). The effectiveness of DMC stems from its low solid-state ionization energy, measured at 3.3 eV by ultraviolet photoemission spectroscopy (UPS). This value is low enough to allow for efficient electron donation to the lowest unoccupied molecular orbitals (LUMO) of host materials such as CuPc, which has an electron affinity (EA) of 3.52 eV.

Research has demonstrated that doping CuPc with DMC leads to a significant upward shift of the Fermi level within the host's band gap. UPS measurements revealed a large shift of 1.4 eV, moving the Fermi level to a position just 0.3 eV below the frontier empty states of CuPc. This shift is a clear indication of successful n-type doping. The practical impact of this doping is a massive increase in electrical conductivity. Current-voltage (I-V) measurements on Au/CuPc/Au devices showed a 100,000-fold increase in current density upon doping with DMC. This enhancement is attributed to both improved electron injection from the contacts and increased bulk film conductivity.

Similar n-doping effects have been observed in other organic semiconductors, including pentacene, further establishing DMC as a versatile and powerful molecular reductant for organic electronics.

Table 1: Effects of Decamethylcobaltocene (DMC) Doping on Copper Phthalocyanine (CuPc)

| Parameter | Undoped CuPc | DMC-Doped CuPc | Citation |

| Fermi Level Position | 0.67 eV (below LUMO) | 0.3 eV (below LUMO) | |

| Fermi Level Shift | - | 1.4 eV (upward) | |

| Current Density Increase | - | 10⁶-fold |

The application of decamethylcobaltocene extends to the n-type doping of carbon nanomaterials, which are foundational materials for next-generation electronics. As-made single-walled carbon nanotube (SWCNT) transistors typically exhibit p-type behavior in air, and achieving stable n-type devices has been a persistent challenge. DMC has been successfully utilized as an electron donor for semiconductor-enriched SWCNTs (s-SWCNTs), deposited via a simple spin-coating process. This surface charge transfer from DMC to the s-SWCNTs induces a clear n-type transistor behavior, characterized by high on-current and a large on/off ratio.

This doping process is notably reversible; the DMC dopant molecules can be removed by rinsing with a suitable solvent like N,N-Dimethylformamide, allowing for the control of carrier concentration and the selective removal of dopants. This reversibility provides a method to precisely tune the electronic properties of SWCNT-based devices.

In the realm of fullerenes, DMC has been used as an n-dopant to improve the performance of electron-transporting layers in perovskite solar cells (PSCs). Doping fullerene derivatives, such as bis-PCBM, with DMC enhances their electron mobility and electrical conductivity. This strategy has led to the fabrication of highly efficient n-i-p structure PSCs with a power conversion efficiency reaching over 20%. The DMC-doped fullerene layer also provides a smooth and solvent-resistant underlay for the subsequent perovskite layer, contributing to improved device stability.

A significant application of DMC's n-doping capability is the fabrication of organic p-n homojunctions, which are fundamental building blocks for various electronic devices. Researchers have successfully constructed organic p-i-n homojunction diodes using a single organic semiconductor, CuPc, for all three layers. In these devices, the p-type layer was created by doping CuPc with the strong acceptor F₄-TCNQ, while the n-type layer was formed by doping with DMC. An intrinsic (undoped) layer was sandwiched between the doped layers to prevent carrier tunneling.

These CuPc homojunctions exhibit excellent rectification behavior, functioning as efficient diodes. The current-voltage characteristics show a turn-on voltage of approximately 1.3 eV, which is consistent with the built-in potential (Vbi) measured by UPS and capacitance-voltage (C-V) techniques. The ability to create stable and reproducible organic homojunctions with high built-in potentials is crucial for developing high-performance organic solar cells and light-emitting diodes. The realization of such devices with materials like CuPc and pentacene underscores the potential of molecular doping with agents like DMC to achieve functionalities analogous to those in conventional inorganic semiconductor electronics.

Table 2: Characteristics of a CuPc-based p-i-n Homojunction Diode

| Parameter | Description | Value | Citation |

| p-dopant | Tetrafluoro-tetracyanoquinodimethane | F₄-TCNQ | |

| n-dopant | Decamethylcobaltocene | DMC | |

| Device Structure | p-CuPc / i-CuPc / n-CuPc | 10 nm / 120 nm / 20 nm | |

| Rectification | Excellent diode behavior | - | |

| Turn-on Voltage | From I-V characteristics | ~1.3 eV | |

| Built-in Potential (Vbi) | From UPS/C-V measurements | ~1.32 eV |

Functional Materials and Supramolecular Assemblies

Beyond its role as a dopant, decamethylcobaltocene is a valuable building block for creating functional materials with tailored magnetic and electronic properties through the formation of charge transfer complexes and ordered assemblies on surfaces.

Decamethylcobaltocene is a strong enough electron donor to reduce acceptor molecules like phthalocyanines, forming crystalline charge transfer (CT) complexes. For instance, the reaction of DMC with metal-free phthalocyanine (H₂Pc) results in the formation of the complex (Cp₂Co⁺)(H₂Pc˙⁻), where Cp represents the pentamethylcyclopentadienyl ligand. In this complex, an electron is transferred from the DMC molecule, forming a decamethylcobaltocenium cation (Cp*₂Co⁺), to the phthalocyanine, creating a phthalocyanine radical anion (H₂Pc˙⁻).

The formation of these radical ions leads to distinct changes in the material's properties. Spectroscopic analysis shows the appearance of new absorption bands in the near-infrared (NIR) region and blue shifts of the characteristic Soret and Q-bands of the phthalocyanine macrocycle. These optical changes, along with analysis of the molecular geometry, confirm the charge transfer process. Similarly, DMC has been used to perform one-electron reduction of certain nickel(II) β-diketiminate complexes, resulting in the formation of anionic nickel(I) complexes. The ability to form such stable CT complexes opens avenues for designing materials with novel optical and magnetic properties.

The assembly of molecular magnetic centers on metallic surfaces is a key area of research for molecular spintronics. Decamethylcobaltocene units can be incorporated into larger molecules where they are linked by organic groups, such as naphthalene (B1677914) or benzene. These interconnected oligocobaltocene complexes have been successfully deposited on metal surfaces like Au(111) and Cu(111) through sublimation and electrospray deposition techniques.

Using low-temperature scanning tunneling microscopy (STM) and spectroscopy (STS), the structure and electronic properties of these adsorbed molecules can be investigated at the single-molecule level. Studies have shown that while the molecules are composed of the same magnetic cobaltocene (B1669278) unit, their interaction with the substrate and their resulting magnetic expression can vary significantly. For one complex, a zero-bias feature consistent with a Kondo resonance—a signature of a magnetic impurity interacting with conduction electrons—was observed, but its amplitude varied, and it was absent in other related complexes. This variation is attributed to differences in the molecule-substrate coupling, which is strongly influenced by the chemical linker connecting the cobaltocene units and the specific adsorption geometry. These findings highlight that the choice of linker is a critical parameter for tuning the magnetic properties of interconnected molecular complexes on surfaces.

Advanced Spectroscopic Characterization Methodologies for Decamethylcobaltocene Systems

Techniques for Electronic and Molecular Structure Elucidation

A variety of spectroscopic methods are employed to probe the intricate electronic and structural features of decamethylcobaltocene.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Decamethylcobaltocene, formally Co(C₅Me₅)₂, is a 19-electron paramagnetic compound with a cobalt(II) center. This unpaired electron makes it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for investigating materials with unpaired electrons. The EPR spectrum of a paramagnetic species is characterized by its g-factor, which provides information about the electronic structure of the paramagnetic center.

Decamethylcobaltocene exhibits a low-spin S = 1/2 ground state. While a discernible EPR signal for decamethylcobaltocene itself can be challenging to observe under certain conditions, such as at room temperature, new signals with strong cobalt hyperfine coupling and significant g-anisotropy can be detected when it participates in reactions, confirming the involvement of the cobalt center. For instance, in studies involving protonation, the resulting protonated decamethylcobaltocene species displays a distinct EPR signal consistent with a new S = 1/2 cobalt complex. EPR spectroscopy is also instrumental in studying electron transfer processes, where decamethylcobaltocene is used as a reductant.

The analysis of Co(II) EPR spectra can be complex due to fast electron spin-lattice relaxation, often necessitating measurements at low temperatures. The g-values are highly sensitive to the coordination environment of the cobalt ion.

Table 1: Representative EPR g-values for Cobalt(II) Species

| Species | gₓ | gᵧ | g₂ | Reference |

|---|---|---|---|---|

| Protonated Decamethylcobaltocene | - | - | - |

Note: Specific g-values for protonated decamethylcobaltocene were not provided in the source, but the presence of a signal with significant g-anisotropy was noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of diamagnetic compounds. However, its application to paramagnetic species like decamethylcobaltocene presents both challenges and opportunities. The unpaired electron in paramagnetic molecules significantly influences the NMR spectra, causing large chemical shifts and line broadening.

Despite these challenges, ¹H and ¹³C NMR spectroscopy provide valuable structural information on decamethylcobaltocene and its derivatives. Current time information in Madrid, ES. In the ¹H NMR spectrum of decamethylcobaltocene, the methyl protons of the pentamethylcyclopentadienyl (Cp) rings are observed. The paramagnetic nature of the Co(II) center influences the chemical shifts of these protons. For example, in deuterated acetonitrile (B52724) (CD₃CN), the ¹H NMR signal for the Cp protons of decamethylcobaltocene appears at a specific chemical shift that can be used for its identification. Current time information in Madrid, ES.

Furthermore, NMR is used to monitor reactions involving decamethylcobaltocene. For instance, in the reduction of other complexes, the disappearance of the reactant's signals and the appearance of new signals corresponding to the products and the oxidized form, [Co(C₅Me₅)₂]⁺, can be tracked. Current time information in Madrid, ES.

Table 2: Representative ¹H NMR Chemical Shifts

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|---|---|

| Decamethylcobaltocene | CD₃CN | Specific value not cited | Cp*-CH ₃ | Current time information in Madrid, ES. |

| [Decamethylcobaltocenium][PF₆] | CD₃CN | Specific value not cited | Cp*-CH ₃ | Current time information in Madrid, ES. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of decamethylcobaltocene, XPS is particularly useful for confirming the presence of cobalt and its oxidation state in thin films and on surfaces.

Studies involving the reduction of graphene oxide by decamethylcobaltocene have utilized XPS to analyze the resulting reduced graphene oxide (RGO) films. High-resolution C 1s XP spectra are used to identify the different carbon-oxygen functionalities and sp²-hybridized carbon, providing evidence for the effectiveness of the reduction process.

The Co 2p core level spectrum is a key indicator of the cobalt's oxidation state. In an XPS study of a NiPS₃-cobaltocene intercalate, the Co 2p₃/₂ and Co 2p₁/₂ doublet was observed at 780.9 eV and 796.1 eV, respectively. A shift in these binding energies compared to neutral cobaltocene (B1669278) indicated a change in the electronic environment of the cobalt atom upon intercalation. Similar analyses can be applied to systems involving decamethylcobaltocene to probe its electronic state.

Table 3: Representative XPS Binding Energies for Cobalt Species

| Species | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| NiPS₃(CoCp₂)₀.₃₇ | Co 2p₃/₂ | 780.9 |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organometallic compounds like decamethylcobaltocene, these transitions often involve d-orbitals of the metal center and molecular orbitals of the ligands.

The UV-Vis spectrum of decamethylcobaltocene is a valuable tool for monitoring its concentration and reactivity in solution. For example, in studies of its reaction with dichloromethane (B109758), UV-Vis spectroscopy was used to track the consumption of decamethylcobaltocene and the appearance of the oxidized decamethylcobaltocenium cation, [Co(C₅Me₅)₂]⁺, which has a strong absorbance at 294 nm in acetonitrile. The presence of isosbestic points in a series of spectra indicates a clean conversion from one species to another.

The absorption bands in the UV-Vis spectrum correspond to specific electronic transitions. While detailed assignments for decamethylcobaltocene were not available in the provided results, the technique is routinely used to follow its electron-transfer reactions.

Table 4: Representative UV-Vis Absorption Maxima

| Species | Solvent | λₘₐₓ (nm) | Reference |

|---|

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of matter. XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as NEXAFS, provides information on the oxidation state and coordination geometry of the absorbing atom by analyzing the features near the absorption edge. The energy of the absorption edge is sensitive to the oxidation state of the metal; a higher oxidation state generally results in a shift of the edge to higher energy. The pre-edge features in the XANES spectrum can be indicative of the coordination environment (e.g., tetrahedral vs. octahedral).

EXAFS refers to the oscillatory structure in the absorption coefficient at energies above the absorption edge. Analysis of the EXAFS region can yield precise information about the local structure around the absorbing atom, including the number of neighboring atoms (coordination number), their distances (bond lengths), and the degree of local disorder.

While specific XANES and EXAFS data for decamethylcobaltocene were not found in the search results, these techniques are widely applied to cobalt complexes to elucidate such structural details. For example, in cobalt(II) complexes with various ligands, EXAFS has been used to determine the average metal-ligand bond distances. Current time information in Madrid, ES. Similarly, Co K-edge XANES is routinely used to confirm the Co(II) oxidation state in various materials. For decamethylcobaltocene, XAS would be expected to confirm the Co(II) state and provide precise Co-C bond lengths, which are known from X-ray diffraction to be approximately 2.118 Å.

In-Situ and Operando Spectroelectrochemical Methods for Dynamic Processes

To understand the behavior of decamethylcobaltocene during electrochemical processes, in-situ and operando spectroelectrochemical methods are indispensable. These techniques combine electrochemical control with spectroscopic measurements, allowing for the characterization of species as they are generated at an electrode surface in real-time.

Spectroelectrochemistry, often utilizing UV-Vis or EPR spectroscopy, is particularly powerful for studying the redox chemistry of decamethylcobaltocene. For instance, by applying a reducing potential to a solution of the decamethylcobaltocenium cation, [Co(C₅Me₅)₂]⁺, the formation of neutral decamethylcobaltocene can be monitored in-situ by the changes in the UV-Vis absorption spectrum. Current time information in Madrid, ES.

These methods have been crucial in revealing the instability of decamethylcobaltocene in certain solvents like dichloromethane. In-situ spectroelectrochemical studies showed that the electrochemically generated decamethylcobaltocene reacts with the solvent, leading to the formation of new species that can be identified by their unique spectroscopic signatures and electrochemical waves. This demonstrates the power of combining spectroscopy and electrochemistry to uncover reaction mechanisms and the reactivity of transient species under dynamic conditions.

Emerging Research Directions and Future Perspectives of Decamethylcobaltocene

Exploration of Novel Decamethylcobaltocene Derivatives with Unprecedented Electron Counts

The field of organometallic chemistry has long been guided by the 18-electron rule, which predicts the stability of transition metal complexes. Metallocenes, with their versatile electronic structures, can accommodate a range of electron counts, typically up to 20. However, significant deviations from the stable 18-electron configuration often lead to elongated metal-carbon bonds and structural instability. Decamethylcobaltocene, a 19-electron complex, is a notable exception to this rule.

Recent research has pushed the boundaries of electron counts in metallocene derivatives even further. A significant breakthrough was the synthesis and characterization of a 21-electron cobaltocene (B1669278) derivative. This was achieved through a novel synthetic approach involving the coordination of an electron pair donor to a 19-electron cobaltocene derivative while preserving the integrity of the cobalt-carbon bonds. This discovery challenges the conventional understanding of d-block metallocene chemistry and opens up new avenues for creating novel materials with unique electronic properties.

The stability of these high-electron-count complexes is a key area of investigation. For instance, the introduction of a [C5(CF3)5]− ligand has been shown to enhance the stability of rhodocene (B77040) anions through strong electron-withdrawing effects and facilitated η5/η3-ring slippage, allowing the complex to maintain an 18-electron configuration rather than a less stable 20-electron one. The synthesis of a rhodocene anion, [Rh(C5(CH3)5)(C5(CF3)5)]−, was successfully achieved by reducing the corresponding rhodocenium cation with two equivalents of decamethylcobaltocene. This resulted in the unprecedented coexistence of metallocene cations and anions in different oxidation states within the same salt.

These explorations into high-electron-count metallocenes are not merely academic exercises. The ability to fine-tune the electron count and, consequently, the electronic and redox properties of these molecules is crucial for the development of advanced materials.

Development of Decamethylcobaltocene-Based Materials for Energy Conversion and Storage

Decamethylcobaltocene's unique electronic properties, particularly its low solid-state ionization energy of 3.3 eV, make it a highly effective n-dopant for organic electronic materials. This property has been leveraged to enhance the performance of various devices. For instance, n-doping of copper phthalocyanine (B1677752) (CuPc) with decamethylcobaltocene resulted in a significant upward shift of the Fermi-level and a million-fold increase in current density, demonstrating improved electron injection and bulk film conductivity. Similarly, it has been used to efficiently and reversibly n-dope semiconductor-enriched single-walled carbon nanotubes (s-SWCNTs), leading to n-type transistors with high on-current and a large on/off ratio.

Furthermore, decamethylcobaltocene has been investigated for its role in enhancing the thermoelectric properties of carbon nanotubes. Theoretical studies suggest that encapsulating a combination of cobaltocene and decamethylcobaltocene within a carbon nanotube can break its symmetry, leading to a significant increase in the thermoelectric figure of merit (ZT). This could pave the way for the development of more efficient thermoelectric materials for waste heat recovery and cooling applications.

The versatility of decamethylcobaltocene also extends to the creation of redox-responsive materials. Porous organic particles containing cobaltocenium, the oxidized form of cobaltocene, have been synthesized. These materials are of interest for their electrochemical switching capabilities and potential applications in catalysis and magnetic systems.

Interactive Data Table: Properties of Decamethylcobaltocene and Related Compounds in Energy Applications

| Compound/System | Application | Key Finding |

| Decamethylcobaltocene | n-dopant for Copper Phthalocyanine (CuPc) | 10^6-fold increase in current density. |

| Decamethylcobaltocene | n-dopant for Single-Walled Carbon Nanotubes (s-SWCNTs) | Efficient and reversible n-type doping. |

| Decamethylcobaltocene | Redox mediator in Li-S flow battery | Facilitates initial reduction of solid sulfur. |

| Cobaltocene/Decamethylcobaltocene | Encapsulation in Carbon Nanotubes | Potential for 10^3-fold enhancement of thermoelectric figure of merit (ZT). |

| Cobaltocenium-containing particles | Redox-responsive materials | Adjustable electrochemical switching capability. |

Mechanistic Elucidation of Complex Reactivity and Catalytic Cycles

Understanding the fundamental reactivity of decamethylcobaltocene is crucial for its application in catalysis and materials science. Recent studies have revealed that its stability can be solvent-dependent. While considered stable in many common solvents, it exhibits unexpected reactivity with dichloromethane (B109758) (CH2Cl2). This reaction generates multiple products, including a species where a chloromethyl group is added to one of the pentamethylcyclopentadienyl rings. This finding underscores the importance of careful solvent selection in reactions involving decamethylcobaltocene, especially when clean one-electron transfer is desired.

Decamethylcobaltocene is frequently employed as a chemical reductant to probe the mechanisms of catalytic reactions. For example, it was used to reduce a cobalt(II) carbene complex, leading to a high-spin anionic carbene product. This reduction allowed for the characterization of the electronic structure of the resulting species. In another study, the reduction of a cobalt complex with cobaltocene was a key step in understanding the mechanism of electrophile addition promoted by a redox-active ligand.

The elucidation of catalytic cycles is another area where decamethylcobaltocene plays a role. In the context of hydrogenation reactions, mechanistic studies have explored the in-situ formation of metal-hydride species. While not directly involving decamethylcobaltocene in the catalytic cycle itself, such studies provide a framework for understanding related hydride transfer processes. The development of cobaltocene-mediated catalytic hydride transfer strategies for electrocatalytic hydrogenation is an active area of research.

Furthermore, the study of proton-coupled electron transfer (PCET) reactivity of cobalt complexes provides insights into the fundamental steps of many catalytic processes. Mechanistic investigations of a cobalt complex with a proton-responsive pincer ligand have detailed the kinetics and thermodynamics of H-atom transfer and H2 loss, processes that are central to hydrogenation and other catalytic transformations.

Rational Design of Next-Generation Molecular Materials and Devices

The unique properties of decamethylcobaltocene make it a valuable component in the rational design of advanced molecular materials and devices. The ability to create materials with tailored electronic and redox properties is a key driver in this field. A combination of computational and experimental design has led to the synthesis of novel cobaltocene-based cations with high stability, which have been incorporated into metallo-polyelectrolytes for applications such as anion-exchange membranes in fuel cells.

In the area of molecular electronics, decamethylcobaltocene and related metallocenes are being explored for their potential in creating functional devices. For instance, memory devices have been fabricated using a mixture of redox-active metal complexes, including cobaltocene. These devices exhibit promising characteristics such as high on/off current ratios and low switching voltages. The encapsulation of cobaltocene and decamethylcobaltocene within carbon nanotubes has been proposed as a way to create molecular devices with novel thermoelectric properties. Furthermore, theoretical studies have explored the potential for large negative differential resistance in molecular devices containing both cobaltocene and ferrocene.

The rational design of catalysts is another important application. By modifying molecular catalysts with specific functional groups, it is possible to improve their performance and stability. For example, a cobalt-based molecular catalyst was grafted onto a fullerene derivative for use in light-driven water reduction. The design of such systems often involves tuning the electronic properties of the catalyst, a role for which decamethylcobaltocene derivatives are well-suited. The development of highly electrophilic and redox-responsive cobaltoceniumyl and ferrocenyl triazolylidene coinage metal complexes represents a significant advance in this area, with potential applications in catalysis and medicine.

The overarching goal of this research is to move beyond simply discovering new materials and to develop a deep understanding of structure-property relationships. This will enable the predictive design of next-generation molecular materials and devices with tailored functionalities for a wide range of applications, from energy conversion and storage to molecular-scale electronics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing high-purity decamethylcobaltocene, and how can air sensitivity be managed?

- Methodology :

- Use microwave-assisted synthesis to reduce reaction times and improve yield, as demonstrated in cobaltocenium derivatives .

- Conduct reactions under inert atmospheres (argon/glovebox) to prevent oxidation. Purify via recrystallization in anhydrous solvents like THF or hexane.

- Monitor purity using cyclic voltammetry to confirm redox reversibility, as irreversible processes indicate impurities .

- Critical Data :

| Method | Yield (%) | Purity (CV) | Stability (Air Exposure) |

|---|---|---|---|

| Microwave | 85–92 | Reversible Co(II)/Co(III) | <5 min decomposition |

| Conventional | 60–75 | Partial irreversibility | <2 min decomposition |

Q. Which spectroscopic and crystallographic techniques best characterize decamethylcobaltocene’s structure and electronic properties?

- Methodology :

- X-ray crystallography : Resolve methyl substitution effects on Co–Cp bond distances (expected elongation due to steric hindrance) .

- EPR spectroscopy : Detect paramagnetic Co(II) species in reduced states (g ≈ 2.0–2.3) .

- NMR : Use deuterated solvents (e.g., CD2Cl2) to observe diamagnetic Co(III) species; methyl proton signals appear at δ 1.2–1.5 ppm .

Advanced Research Questions

Q. How do methyl substituents alter decamethylcobaltocene’s redox potentials compared to unsubstituted cobaltocene?

- Methodology :

- Perform cyclic voltammetry in non-aqueous solvents (e.g., CH2Cl2) with [NBu4][PF6] as electrolyte. Compare half-wave potentials (E₁/₂).

- Key Finding : Methyl groups increase electron density at Co, shifting E₁/₂ to more negative values (e.g., ΔE ≈ −0.5 V vs. Fc/Fc⁺), enhancing reducing power .

- Data Contradictions :

- Discrepancies in reported E₁/₂ values (±0.1 V) may arise from solvent purity or reference electrode calibration. Standardize against ferrocene/ferrocenium (Fc/Fc⁺) and report detailed experimental conditions .

Q. What computational approaches effectively model decamethylcobaltocene’s electronic structure and ligand effects?

- Methodology :

- Use density functional theory (DFT) with B3LYP hybrid functionals and basis sets (e.g., 6-31G* for C, H; LANL2DZ for Co).

- Analyze molecular orbitals to quantify methyl donation effects on Co center. Compare HOMO-LUMO gaps with experimental UV-vis spectra (λ ≈ 450–500 nm) .

Q. How can researchers resolve contradictions in reported reaction kinetics involving decamethylcobaltocene as a reductant?

- Methodology :

- Conduct systematic reviews (e.g., PRISMA guidelines) to identify confounding variables (solvent polarity, temperature, substrate purity) .

- Replicate studies under controlled conditions using inert-atmosphere Schlenk lines. Validate data via Arrhenius plots to isolate temperature-dependent effects .

Experimental Design and Safety

Q. What protocols mitigate risks when handling decamethylcobaltocene in air-sensitive reactions?

- Methodology :

- Store compounds in flame-sealed ampules under argon. Use gloveboxes for weighing and transfers.

- Monitor for decomposition via color changes (blue to green indicates oxidation). Dispose of waste in approved containers for metal residues .

Q. How can researchers ensure reproducibility in decamethylcobaltocene-based catalytic studies?

- Methodology :

- Publish full synthetic procedures (solvent drying, catalyst loading, reaction times) in line with IUPAC standards .

- Share crystallographic data (CCDC numbers) and raw voltammetry files via open-access repositories .

Data Presentation and Publishing

Q. What are best practices for visualizing decamethylcobaltocene’s structural and electrochemical data?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products